molecular formula C30H26O8 B034943 Peroxisomicine a1 CAS No. 110270-61-6

Peroxisomicine a1

Cat. No. B034943
M. Wt: 514.5 g/mol
InChI Key: FBPZAGOTWAVQJH-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxisomicine a1 is a natural product that has been isolated from the fermentation broth of the actinomycete Streptomyces. It has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. The compound has generated significant interest among researchers due to its potential for drug development.

Mechanism Of Action

The exact mechanism of action of peroxisomicine a1 is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Biochemical And Physiological Effects

Peroxisomicine a1 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of peroxisomicine a1 for lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, the compound is difficult to synthesize and is not readily available in large quantities, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on peroxisomicine a1. One area of interest is the development of new synthetic methods for the compound, which could make it more readily available for research and drug development. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the development of more effective cancer therapies. Finally, there is also potential for research on the use of peroxisomicine a1 as an antibiotic, due to its potent antibacterial and antifungal properties.

Synthesis Methods

The synthesis of peroxisomicine a1 is a challenging task due to its complex structure. Several synthetic approaches have been reported in the literature, including total synthesis and semi-synthesis. Total synthesis involves the construction of the entire molecule from simple starting materials, while semi-synthesis involves the modification of a natural product or a precursor molecule to obtain the desired compound.

Scientific Research Applications

Peroxisomicine a1 has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.

properties

CAS RN

110270-61-6

Product Name

Peroxisomicine a1

Molecular Formula

C30H26O8

Molecular Weight

514.5 g/mol

IUPAC Name

(3S)-3,8,9-trihydroxy-3-methyl-7-[(2S)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30-/m0/s1

InChI Key

FBPZAGOTWAVQJH-KYJUHHDHSA-N

Isomeric SMILES

C[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O

SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O

synonyms

Karwinskia toxin T-514
Peroxisomicine a1
T-514
toxin 514, Karwinskia

Origin of Product

United States

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